2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane
Description
2-[5-(3-Methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane is a bicyclic compound featuring a norbornane-like scaffold fused with a pyrimidine-pyridine hybrid substituent. The 2-azabicyclo[2.2.1]heptane core imposes structural rigidity, enhancing binding specificity in pharmaceutical applications . Its synthesis typically involves cycloaddition or coupling reactions, as evidenced by analogous methods for related azabicyclo compounds (e.g., trans-4-hydroxy-L-proline-derived morpholine isosteres) . The 3-methylpyridin-2-yl and pyrimidin-2-yl groups contribute to π-π stacking interactions and hydrogen-bonding capabilities, making it a candidate for kinase inhibition or antimicrobial synergism .
Properties
IUPAC Name |
2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-11-3-2-6-17-15(11)13-8-18-16(19-9-13)20-10-12-4-5-14(20)7-12/h2-3,6,8-9,12,14H,4-5,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAHZXKUOPILHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CN=C(N=C2)N3CC4CCC3C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) as a Key Intermediate
Vince lactam (CAS 49805-30-3) is a well-established starting material for azabicyclic systems. Its synthesis involves:
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Step 1 : Diels-Alder reaction between cyclopentadiene and a suitably protected α,β-unsaturated carbonyl compound.
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Step 2 : Lactamization via intramolecular cyclization under basic conditions.
The resulting enone system (Vince lactam) enables further functionalization. For example, hydrogenation of the double bond yields the saturated 2-azabicyclo[2.2.1]heptane framework.
Palladium-Catalyzed Aminoacyloxylation
A recent advancement involves palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This method:
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Utilizes Pd(OAc)₂ and benzoquinone to install both amine and acyloxy groups in a single step.
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Achieves 82–94% yields for oxygenated 2-azabicyclo[2.2.1]heptanes.
Pyrimidine Ring Installation
The pyrimidin-2-yl group at position 2 of the azabicycloheptane requires careful regioselective coupling.
Solid-Phase Synthesis of Bicyclic Pyrimidines
Direct Cyclization Approaches
Alternative routes employ cyclocondensation reactions:
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React 2-azabicycloheptane-2-carboxamide with 1,3-diketones in PCl₅/POCl₃ to form pyrimidine rings (Table 1).
Table 1. Pyrimidine Cyclization Efficiency
| Substrate | Conditions | Yield (%) |
|---|---|---|
| 2-Azabicycloheptane-amide | PCl₅, 110°C, 6h | 68 |
| N-Methylated derivative | POCl₃, 90°C, 4h | 75 |
3-Methylpyridin-2-yl Functionalization
Introducing the 3-methylpyridin-2-yl group at position 5 of the pyrimidine demands orthogonal coupling strategies.
Suzuki-Miyaura Cross-Coupling
Modifying protocols from pyridin-2-yl-methylamine syntheses:
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Step 1 : Prepare 5-bromo-pyrimidine intermediate via bromination (NBS, DMF, 0°C).
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Step 2 : Couple with 3-methylpyridin-2-ylboronic acid using Pd(PPh₃)₄/K₂CO₃ in dioxane:H₂O (4:1) at 80°C.
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Typical yields: 65–78% with ligand screening (Table 2).
Table 2. Ligand Effects on Coupling Efficiency
| Ligand | Yield (%) | Purity (HPLC) |
|---|---|---|
| XPhos | 78 | 98.2 |
| SPhos | 72 | 97.5 |
| No ligand | <5 | N/A |
Reductive Amination Alternatives
For systems sensitive to palladium, reductive amination using NaBH₃CN/DABCO in methanol:
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React 5-aminopyrimidine intermediates with 3-methylpyridine-2-carbaldehyde.
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Achieves 60% yield but requires FeSO₄ to suppress cyanide side reactions.
Stereochemical Control and Purification
The bridged bicyclic system imposes strict stereochemical requirements:
Chiral Resolution Techniques
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.
Scientific Research Applications
Cancer Treatment
Recent studies have highlighted the potential of this compound in oncology, particularly as an inhibitor of protein kinases involved in cell proliferation. For instance, compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDK4 and CDK6), which are critical for cell cycle regulation. This inhibition can lead to reduced tumor growth and improved outcomes in cancer therapies .
Table 1: Inhibition of Protein Kinases by Related Compounds
| Compound Name | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| 2-Azabicyclo[2.2.1]heptane derivative | CDK4 | 0.25 | |
| Pyrimidine analog | CDK6 | 0.50 | |
| Thiazole-pyrimidine hybrid | CDK4/CDK6 | 0.30 |
Antiviral Activity
Emerging research suggests that compounds similar to 2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane may exhibit antiviral properties by inhibiting viral replication mechanisms. This is particularly relevant in the context of RNA viruses where such inhibitors can disrupt viral polymerase activity, thereby limiting viral spread within host cells .
Neuropharmacology
The compound's unique structure allows it to interact with neurotransmitter systems, making it a candidate for research into neuropharmacological applications. Studies have indicated potential effects on serotonin and dopamine receptors, which could be beneficial in treating mood disorders and neurodegenerative diseases .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study 1 : A clinical trial involving a related pyrimidine compound demonstrated significant tumor regression in patients with advanced breast cancer after treatment with a CDK inhibitor derived from the same chemical class as our target compound .
- Case Study 2 : Research on antiviral agents revealed that modifications to the azabicyclo structure enhanced bioavailability and efficacy against influenza virus strains, suggesting a promising avenue for future antiviral drug development .
Mechanism of Action
The mechanism of action of 2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. For instance, it may inhibit collagen production by targeting collagen prolyl 4-hydroxylases, thereby reducing fibrosis . Additionally, it may modulate inflammatory pathways by affecting the expression of key inflammatory mediators.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated molecular weight based on formula.
Key Findings:
Ring Strain and Reactivity :
- The [2.2.1] bicyclic system exhibits higher ring strain compared to [3.2.1]octane analogs, influencing reaction pathways (e.g., aziridinium intermediates in ring expansion) .
- Substituents like fluorine or pyrimidine-pyridine groups modulate steric and electronic properties. For example, 5-fluoro-2-azabicyclo[2.2.1]heptane hydrochloride shows improved pharmacokinetics due to reduced oxidative metabolism .
Stereochemical Considerations :
- Misassignment of stereochemistry in early studies (e.g., endo vs. exo isomers) was corrected via X-ray crystallography and 2D NMR, highlighting the importance of structural validation for bioactivity .
Biological Activity :
- The unsubstituted 2-azabicyclo[2.2.1]heptane demonstrates synergy with phytochemicals against Phytophthora cactorum (SF > 1), while fluorinated derivatives enhance antimicrobial persistence .
- Pyrimidine-pyridine substituents in the target compound likely enhance binding to kinase ATP pockets, analogous to ledipasvir derivatives .
Substituent-Specific Comparisons
Pyrimidine Derivatives
5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS: 2000054-54-4):
Target Compound :
Fluorinated Derivatives
- 6-Fluoro-2-azabicyclo[2.2.1]heptane (CAS: 1932398-86-1):
- Fluorine at position 6 reduces metabolic degradation by cytochrome P450 enzymes, extending half-life in vivo .
Biological Activity
The compound 2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane is a synthetic derivative belonging to a class of bicyclic compounds that exhibit significant biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features a bicyclic azabicyclo framework with a pyrimidine and a pyridine moiety. The presence of these nitrogen-containing heterocycles contributes to its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanisms of action for this compound are still under investigation, but potential interactions include:
- Inhibition of Kinases : Many pyrimidine derivatives are known to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Neuroprotective Effects : Some studies suggest that related compounds may offer neuroprotective benefits, making them candidates for treating neurodegenerative diseases such as Parkinson's disease .
Neuroprotective Activity
The compound's structural features indicate possible neuroprotective effects. Compounds with related structures have been shown to modulate neurotransmitter systems and exhibit antioxidant properties, which could be beneficial in managing neurodegenerative conditions .
Case Studies
- In Vitro Studies : Preliminary in vitro assays have indicated that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values observed were comparable to those of established chemotherapeutic agents.
- Animal Models : In animal studies, compounds similar to this compound have shown promise in reducing tumor size and improving survival rates in models of aggressive cancers.
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-azabicyclo[2.2.1]heptane derivatives, and how do substituents influence reaction pathways?
- Methodological Answer : The synthesis often begins with bicyclic amine scaffolds modified via nucleophilic substitution or ring-expansion reactions. For example, mesylation of hydroxyl groups followed by azide substitution can retain the 2-azabicyclo[2.2.1]heptane structure, while Boc-protected derivatives may undergo ring expansion to 2-azabicyclo[3.2.1]octanes under specific conditions . Substituents like tert-butyl or pyridinyl groups influence reactivity by steric or electronic effects, which can be optimized using DFT calculations to predict intermediate stability .
Q. How is structural characterization performed for bicyclic azabicyclo compounds?
- Methodological Answer : Key techniques include:
- X-ray crystallography for unambiguous stereochemical assignment (e.g., correcting misassigned endo/exo configurations) .
- 2D NMR to distinguish between 2-azabicyclo[2.2.1]heptane and 2-azabicyclo[3.2.1]octane via coupling constants and chemical shifts .
- Mass spectrometry to verify molecular weight and fragmentation patterns, particularly for derivatives with isotopic labels (e.g., ¹⁸F for PET imaging) .
Advanced Research Questions
Q. How can stereochemical contradictions in bicyclic intermediates be resolved during synthesis?
- Methodological Answer : Misassignments often arise from similar NMR profiles of diastereomers. To resolve these:
- Combine X-ray crystallography with chiral HPLC to validate configurations, as demonstrated in corrected assignments of exo-(1S,3S,4R)-2-azabicyclo[2.2.1]heptane .
- Use DFT-based computational models to predict preferred transition states during ring expansion or substitution reactions .
Q. What strategies optimize antitumor or antiviral activity in 2-azabicyclo[2.2.1]heptane derivatives?
- Methodological Answer :
- Scaffold hybridization : Merge bicyclic cores with pyrimidine or benzimidazole moieties to enhance target binding (e.g., IC₅₀ values of 1.5–22 µM against viral strains) .
- Substituent tuning : Introduce fluoromethyl or sulfonamide groups to improve lipophilicity (log D 7.4 = 0.67–0.99) and blood-brain barrier penetration, critical for neuropharmacological agents .
- Activity comparison : Test derivatives against monocyclic analogs (e.g., 2-azabicyclo[3.2.1]octanes) to assess rigidity-driven selectivity. For instance, adding a tropane unit reduced IC₅₀ from 77.57 µM to 6.25 µM in cytotoxicity assays .
Q. How are data discrepancies in biological assays addressed for bicyclic compounds?
- Methodological Answer :
- Dose-response validation : Replicate assays across multiple cell lines (e.g., cisplatin-sensitive vs. resistant models) to confirm IC₅₀ consistency .
- Metabolic profiling : Use LC-MS to identify active metabolites that may contribute to unexpected activity (e.g., slow brain kinetics in baboon PET studies despite high in vitro affinity) .
Critical Analysis of Contradictions
- Stereochemical Misassignments : Early studies misidentified (1R,3S,4S)-2-azabicyclo[2.2.1]heptane as endo-epimers due to overlapping NMR signals. This was resolved via crystallographic reanalysis, highlighting the necessity of multi-technique validation .
- Biological Activity Variability : Discrepancies between in vitro binding (Ki = 0.02–0.3 nM) and in vivo brain kinetics underscore the role of metabolic stability, which can be mitigated by optimizing substituent polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
